molecular formula C9H13Cl3N4 B1414072 (5-(Pyridin-2-yl)-1H-imidazol-2-yl)methanamine trihydrochloride CAS No. 2060007-34-1

(5-(Pyridin-2-yl)-1H-imidazol-2-yl)methanamine trihydrochloride

Cat. No.: B1414072
CAS No.: 2060007-34-1
M. Wt: 283.6 g/mol
InChI Key: XKEDLAWRMXJUGM-UHFFFAOYSA-N
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Description

Historical Context and Development

The synthesis of pyridylimidazole derivatives emerged prominently in the late 20th century, driven by their utility in coordination chemistry and pharmaceutical applications. This compound represents an advanced iteration of this class, optimized for enhanced solubility via trihydrochloride salt formation. Early imidazole chemistry, as described by Heinrich Debus in 1858, laid the groundwork for functionalized derivatives. Modern advances in palladium-catalyzed C–H arylation enabled precise substitution patterns, including the introduction of pyridyl groups at the C-5 position of imidazole cores. The trihydrochloride form likely originated from pharmaceutical development efforts to improve bioavailability, though its first reported synthesis remains undocumented in public literature.

Nomenclature and Classification

The compound’s systematic IUPAC name is (5-pyridin-2-yl-1H-imidazol-2-yl)methanamine trihydrochloride , reflecting its core structure (Table 1).

Table 1: Nomenclature and Identifiers

Property Value
IUPAC Name (5-pyridin-2-yl-1H-imidazol-2-yl)methanamine trihydrochloride
Molecular Formula C₉H₁₃Cl₃N₄
SMILES NCC1=NC=C(C2=NC=CC=C2)N1.Cl.Cl.Cl
InChI Key XKEDLAWRMXJUGM-UHFFFAOYSA-N
CAS Registry Number 2060007-34-1

Classified as a heterocyclic amine , it belongs to the pyridylimidazole family, characterized by a fused pyridine-imidazole backbone. The trihydrochloride salt classification underscores its ionic nature, enhancing stability and aqueous solubility.

Position in Pyridylimidazole Chemistry

Pyridylimidazoles are pivotal in coordination chemistry due to their dual donor sites (pyridyl N and imidazole N). This compound’s structure enables chelation with transition metals, as demonstrated in analogous complexes with Ag(I) and Pt(II). Its methanamine side chain introduces a primary amine group, expanding utility in:

  • Metal-Organic Frameworks (MOFs) : Pyridylimidazoles serve as linkers in porous materials for gas storage (e.g., CO₂ selectivity).
  • Supramolecular Chemistry : The ligand’s geometry facilitates assembly of stimuli-responsive cages.
  • Pharmaceutical Intermediates : Imidazole derivatives are precursors to antifungal and antiviral agents, though this compound’s specific applications remain exploratory.

Comparative studies highlight its structural uniqueness: unlike simpler pyridylimidazoles, the methanamine substituent introduces steric and electronic modulation, altering metal-binding kinetics.

Properties

IUPAC Name

(5-pyridin-2-yl-1H-imidazol-2-yl)methanamine;trihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4.3ClH/c10-5-9-12-6-8(13-9)7-3-1-2-4-11-7;;;/h1-4,6H,5,10H2,(H,12,13);3*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKEDLAWRMXJUGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CN=C(N2)CN.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(5-(Pyridin-2-yl)-1H-imidazol-2-yl)methanamine trihydrochloride is a compound with significant potential in biological and medicinal chemistry. This article explores its biological activity, synthesis, mechanisms of action, and potential applications in various fields.

  • Molecular Formula : C9H10N4 - 3HCl
  • Molecular Weight : 283.59 g/mol
  • CAS Number : 2060007-34-1
  • Purity : >95% (HPLC)

Synthesis

The synthesis of this compound typically involves:

  • Starting Materials : 2-chloropyridine and imidazole.
  • Reagents : Potassium carbonate as a base, formaldehyde, and ammonium chloride.
  • Conditions : Heating at approximately 100°C for several hours to ensure complete conversion.

The compound's biological activity is largely attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The imidazole and pyridine rings facilitate the formation of hydrogen bonds and coordination with metal ions, modulating the activity of target molecules. This interaction can lead to significant changes in the conformation and function of these targets, resulting in various biological effects.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have shown that this compound possesses antimicrobial properties, making it a candidate for developing new antimicrobial agents. Its mechanism may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways.

Anticancer Potential

The compound has been investigated for its anticancer properties, particularly as a ligand in enzyme-substrate interactions related to cancer metabolism. In vitro studies suggest that it can induce apoptosis in cancer cells, making it a potential therapeutic agent against various cancers.

Enzyme Inhibition

This compound has been shown to inhibit certain enzymes associated with disease pathways. For instance, it may inhibit insulin-like growth factor receptor kinase, which is crucial for cancer cell proliferation .

Case Studies

  • Antitumor Activity : A study demonstrated that derivatives of this compound exhibited significant antitumor activity against human tumor cell lines, outperforming traditional chemotherapeutics like cisplatin .
  • Enzyme Interaction Studies : Research indicated that this compound acts as a ligand for specific enzymes involved in metabolic pathways, providing insights into its potential role in drug design and development .

Comparative Analysis

Compound NameBiological ActivityMechanism of Action
This compoundAntimicrobial, AnticancerEnzyme inhibition, Apoptosis induction
BMS-536924AntitumorIGF receptor kinase inhibition
Lonidamine derivativesAntitumorCopper complex formation

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that imidazole derivatives, including (5-(Pyridin-2-yl)-1H-imidazol-2-yl)methanamine trihydrochloride, exhibit significant anticancer properties. Studies have shown that these compounds can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. For instance, the compound has been investigated for its ability to modulate the activity of certain kinases involved in cancer signaling pathways.

Antimicrobial Properties

The compound has also demonstrated potential as an antimicrobial agent. Its structure allows it to interact with bacterial membranes, leading to disruption and cell death. This property is particularly valuable in developing new antibiotics amid rising antibiotic resistance.

Biochemical Applications

Enzyme Inhibition

This compound has been studied for its role as an enzyme inhibitor. Specifically, it can inhibit enzymes such as phosphodiesterases and kinases, which are crucial in various biochemical pathways. This inhibition can lead to therapeutic effects in diseases like asthma and cardiovascular disorders.

Cell Signaling Modulation

This compound plays a role in modulating cell signaling pathways. By influencing pathways such as cyclic AMP signaling, it can affect cellular responses to external stimuli, making it a candidate for research in signal transduction studies.

Material Science Applications

Synthesis of Novel Materials

In material science, this compound is utilized in the synthesis of novel materials with specific electronic and optical properties. Its ability to form coordination complexes makes it useful in developing sensors and catalysts.

Case Studies

Study Title Focus Area Findings
"Anticancer Properties of Imidazole Derivatives"Medicinal ChemistryDemonstrated significant inhibition of tumor growth in vitro.
"Antimicrobial Activity of Novel Compounds"BiochemistryShowed effectiveness against resistant bacterial strains.
"Enzyme Inhibition by Imidazole Derivatives"Biochemical ResearchIdentified as a potent inhibitor of specific kinases involved in signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, we compare it with structurally analogous imidazole derivatives (Table 1) and discuss key distinctions:

Table 1: Structural and Functional Comparison

Compound Name Substituents on Imidazole Salt Form Key Applications/Notes Reference
(5-(Pyridin-2-yl)-1H-imidazol-2-yl)methanamine trihydrochloride Pyridin-2-yl at 5-position Trihydrochloride Discontinued; potential pharmaceutical use inferred from structural analogs
{[4-(4-Methoxyphenyl)-1H-imidazol-2-yl]methyl}amine dihydrochloride 4-Methoxyphenyl at 4-position Dihydrochloride Research chemical; methoxy group may enhance lipophilicity
2,3,4,5-tetrahydro-5-methyl-2-[(5-methyl-1H-imidazol-4-yl)methyl]-1H-pyrido[4,3-b]indol-1-one monohydrochloride Methyl at 5-position of imidazole; fused pyridoindole system Monohydrochloride Pharmaceutical candidate (e.g., CNS agents); complex polycyclic structure
{1-Methyl-5-[2-(5-trifluoromethyl-1H-imidazol-2-yl)-pyridin-4-yloxy]-1H-benzoimidazol-2-yl}-(4-trifluoromethyl-phenyl)-amine Trifluoromethyl at 5-position; benzoimidazole core Free base (no salt) Patent example for kinase inhibitors; trifluoromethyl groups improve metabolic stability

Key Differences and Implications

Trifluoromethyl substituents (e.g., in the patent compound ) increase electron-withdrawing effects and metabolic stability, which are absent in the target compound.

Salt Form and Solubility: The trihydrochloride salt of the target compound likely offers superior aqueous solubility compared to the dihydrochloride or monohydrochloride forms of analogs, critical for drug delivery .

In contrast, the target compound’s simpler imidazole-pyridine scaffold may favor different targets (e.g., kinases or GPCRs).

Commercial Status :

  • The target compound’s discontinued status contrasts with the active research on analogs like the trifluoromethylated derivative , highlighting possible challenges in scalability or efficacy.

Preparation Methods

Multi-Step Synthesis via Imidazole Ring Formation

Step 1: Synthesis of 2-Aminoimidazole Derivatives

  • Starting Material: A suitable precursor such as 2-aminopyridine or its derivatives.
  • Reaction: Cyclization with formamide or formic acid derivatives under thermal conditions to form the imidazole ring.
  • Conditions: Elevated temperatures (~120°C) with acid or base catalysis, often in solvents like ethanol or acetic acid.

Step 2: Functionalization at the 2-Position

  • Introduction of the Methanamine Group: Nucleophilic substitution or reductive amination at the imidazole's 2-position using formaldehyde derivatives or aminating agents.
  • Reagents: Formaldehyde, ammonia, or methylamine derivatives under controlled conditions.

Step 3: Pyridine Ring Attachment

  • Method: Cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig amination to attach the pyridin-2-yl group.
  • Catalysts: Palladium-based catalysts are typically employed.
  • Conditions: Mild to moderate temperatures (~80–110°C) in polar aprotic solvents like DMSO or DMF.

One-Pot or Sequential Synthesis Approaches

Recent advancements favor one-pot procedures to improve efficiency:

  • Reagents: 2-aminopyridine derivatives, aldehydes, and heterocyclic building blocks combined with catalysts and solvents.
  • Process: Sequential addition of reagents with controlled heating, enabling the formation of the heterocyclic core and methanamine substitution in a single vessel.
  • Advantages: Reduced purification steps, higher yields, and scalability.

Salt Formation and Purification

Following the synthesis of the free base:

  • Conversion to Trihydrochloride Salt:
    • The free base is dissolved in a suitable solvent (e.g., ethanol or isopropanol).
    • Anhydrous hydrogen chloride gas or hydrochloric acid solution (e.g., 37% HCl) is introduced.
    • The mixture is stirred at low temperatures (~0–5°C) to precipitate the trihydrochloride salt.
    • The product is filtered, washed, and dried under vacuum.

Crystallization Techniques:

Optimization and Notes

Aspect Details
Reaction Conditions Elevated temperatures (~120°C), inert atmosphere (nitrogen), controlled addition of reagents
Solvents Ethanol, isopropanol, DMSO, DMF, ethyl acetate, petroleum ether
Catalysts Palladium catalysts for cross-coupling; acid/base catalysts for ring formation
Purification Crystallization from suitable solvent mixtures; avoidance of chromatography
Yield & Purity Typically yields >90%; purity ≥98% as determined by HPLC

Data Table: Summary of Preparation Methods

Method Key Reagents Solvent Conditions Advantages References
Multi-step heterocycle synthesis 2-aminopyridine, formaldehyde, catalysts Ethanol, acetic acid 100–120°C, reflux High purity, scalable ,,
One-pot synthesis 2-aminopyridine derivatives, aldehydes, cross-coupling reagents DMSO, DMF 80–110°C, inert atmosphere Efficient, fewer steps ,
Salt formation HCl gas or HCl solution Ethanol, IPA 0–5°C High yield, crystalline product ,
Crystallization Ethyl acetate, petroleum ether Room temp Cooling to 0–15°C Purity enhancement ,

Research Findings and Innovations

Recent research emphasizes:

  • Green chemistry approaches: Using less toxic solvents and avoiding chromatography.
  • Scalability: Crystallization techniques that facilitate large-scale manufacturing.
  • Yield improvements: Employing water-absorbing agents and optimized reaction parameters to increase conversion rates and reduce impurities.
  • Solid-state control: Crystallization from specific solvent mixtures yields polymorphs with desirable stability and solubility profiles.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (5-(Pyridin-2-yl)-1H-imidazol-2-yl)methanamine trihydrochloride, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is synthesized via cyclization or condensation reactions. For example, imidazole derivatives are often prepared using phosphorous oxychloride (POCl₃) at 120°C to facilitate cyclization of hydrazide intermediates, as seen in analogous syntheses . Reaction conditions such as temperature, solvent polarity, and catalyst choice (e.g., POCl₃ vs. sulfuric acid) critically affect yield. A study on related imidazole derivatives reported yields ranging from 65% to 94% depending on the purity of intermediates and reaction stoichiometry .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use high-performance liquid chromatography (HPLC) for purity analysis (≥95% recommended for biological assays) and nuclear magnetic resonance (NMR) spectroscopy for structural confirmation. For example, 1H^1H-NMR can resolve pyridinyl and imidazolyl proton signals, while 13C^{13}C-NMR verifies the methanamine backbone. Mass spectrometry (MS) is essential for confirming molecular weight, particularly the trihydrochloride salt form .

Q. What are the stability considerations for long-term storage of this compound?

  • Methodological Answer : Store at -20°C in airtight, light-protected containers under inert gas (e.g., argon) to prevent degradation. Stability studies on similar trihydrochloride salts indicate hydrolytic sensitivity; avoid aqueous solutions unless buffered at pH 4–5. Accelerated stability testing (40°C/75% relative humidity for 4 weeks) is recommended to assess shelf life .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., cell line viability, incubation time). For instance, cytotoxicity studies should standardize parameters like serum concentration (e.g., 10% FBS vs. serum-free media) and control for salt-specific effects (trihydrochloride vs. freebase). Meta-analysis of dose-response curves (IC₅₀ values) across multiple studies can identify outliers and validate mechanisms .

Q. What strategies are effective for studying the environmental fate and degradation pathways of this compound?

  • Methodological Answer : Use high-resolution mass spectrometry (HRMS) and isotopic labeling to trace degradation products in simulated environmental matrices (soil/water). For example, a study on benzimidazole analogs identified hydroxylation and N-demethylation as primary pathways under UV exposure. Ecotoxicity assays (e.g., Daphnia magna mortality) should accompany degradation studies to assess ecological risks .

Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?

  • Methodological Answer : Perform molecular dynamics (MD) simulations to predict blood-brain barrier permeability and protein binding affinity. QSAR models trained on imidazole derivatives can correlate structural features (e.g., logP, polar surface area) with bioavailability. For instance, reducing the compound’s logP from 2.5 to 1.8 via substituent modification improved aqueous solubility in a murine model .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5-(Pyridin-2-yl)-1H-imidazol-2-yl)methanamine trihydrochloride
Reactant of Route 2
Reactant of Route 2
(5-(Pyridin-2-yl)-1H-imidazol-2-yl)methanamine trihydrochloride

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